B1580197 L-CYSTEINE-N-T-BOC, S-BENZYL (3-13C)

L-CYSTEINE-N-T-BOC, S-BENZYL (3-13C)

Cat. No.: B1580197
M. Wt: 312.39
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cysteine-N-t-Boc, S-benzyl (3-13C) is a specialized, isotopically labeled amino acid derivative designed for advanced proteomics and metabolic research. This compound features a 13C stable isotope at the 3-position (beta-carbon) of the cysteine backbone, making it an essential tool for isotope tracing, quantitative mass spectrometry, and metabolic flux analysis . The molecule is protected with two orthogonal protecting groups: an acid-labile tert-butyloxycarbonyl (Boc) group on the amine function and a benzyl (Bzl) group on the thiol side chain . This protection scheme is critical in peptide synthesis, particularly for the complex, regioselective formation of disulfide bonds often found in therapeutically relevant peptides . The primary research value of this reagent lies in its application in Solid-Phase Peptide Synthesis (SPPS) for producing peptides with site-specific 13C labels. This allows researchers to track peptide metabolism, study protein folding dynamics, and verify structures with high precision using techniques like NMR and LC-MS. Furthermore, the protected thiol side chain helps prevent unwanted oxidation or side reactions during synthesis, ensuring high fidelity in the final product . The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

312.39

Purity

98%

Origin of Product

United States

Scientific Research Applications

Biochemical Research

Stable Isotope Labeling
L-Cysteine-N-t-BOC, S-benzyl (3-13C) is extensively used in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of stable isotopes allows for precise tracking of metabolic pathways and protein interactions in biological systems. This compound aids researchers in understanding the dynamics of cysteine-containing peptides and proteins, particularly in proteomics studies .

Peptide Synthesis
The compound serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its protective groups facilitate the synthesis of complex peptides while minimizing side reactions. For instance, studies have shown that using L-Cysteine-N-t-BOC, S-benzyl can lead to improved yields and purities in peptide synthesis when compared to other protecting groups .

Pharmaceutical Applications

Drug Development
L-Cysteine derivatives have been investigated for their potential as inhibitors in various diseases. For example, analogs derived from L-Cysteine-N-t-BOC, S-benzyl have shown promise in inhibiting cruzain, an enzyme critical for the survival of Trypanosoma cruzi, the causative agent of Chagas disease. These compounds are designed to enhance binding affinity and selectivity towards target enzymes, thus serving as potential therapeutic agents .

Neuroprotective Studies
Research into neuroprotective mechanisms has identified cysteine derivatives as beneficial in combating neurodegenerative diseases. Compounds similar to L-Cysteine-N-t-BOC have been shown to mitigate oxidative stress and neuronal cell death, suggesting their utility in developing treatments for conditions like Alzheimer's disease .

Nanotechnology

Nanoparticle Functionalization
In nanotechnology, L-Cysteine-N-t-BOC, S-benzyl is utilized for functionalizing nanoparticles. The thiol group present in cysteine allows for the attachment of nanoparticles to biological molecules, enhancing drug delivery systems and targeting mechanisms. This application is particularly relevant in cancer therapy, where targeted delivery can significantly improve treatment efficacy .

Data Table: Comparison of Cysteine Derivatives

Compound NameStabilityApplication AreaKey Features
L-Cysteine-N-t-BOC, S-benzylHighBiochemical ResearchStable isotope labeling
L-Cysteine-N-FmocModeratePeptide SynthesisAlternative protecting group
N-acetyl-S-allyl-L-cysteineHighNeuroprotective StudiesShows neuroprotective effects
S-benzyl-L-cysteineHighNanotechnologyEffective for nanoparticle functionalization

Case Studies

  • Solid-Phase Peptide Synthesis : A study demonstrated that using L-Cysteine-N-t-BOC, S-benzyl significantly reduced side reactions during peptide synthesis compared to traditional methods. The resulting peptides exhibited higher purity levels and better yields .
  • Inhibition of Cruzain : Research showed that modifications to the structure of gallinamide A analogs using L-Cysteine derivatives enhanced their binding affinity to cruzain, indicating a pathway for developing effective treatments against Chagas disease .
  • Neuroprotective Mechanisms : Investigations into cysteine derivatives revealed that they could prevent neuronal death induced by oxidative stress, showcasing their potential as therapeutic agents in neurodegenerative disorders .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C15H21NO4S (unlabelled: CAS 5068-28-0; 13C-labelled: CAS 201612-59-1).
  • Purity : ≥98% chemical purity, 99% isotopic enrichment .
  • Applications : Used in peptide synthesis, metabolic flux studies, and structural NMR to track carbon incorporation into proteins or glutathione .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between L-Cysteine-N-T-BOC, S-Benzyl (3-13C) and related compounds:

Compound Name Protecting Groups Isotopic Label Molecular Formula CAS RN Key Applications
L-Cysteine-N-T-BOC, S-Benzyl (3-13C) Boc (N), Benzyl (S) 13C at C3 C15H21NO4S 201612-59-1 13C metabolic tracing, peptide synthesis
N-Boc-S-trityl-L-cysteine Boc (N), Trityl (S) None C27H29NO4S 21947-98-8 Peptide synthesis (bulky trityl enhances solubility in organic phases)
[15N]-L-Cysteine-N-T-BOC, S-P-MEBZ Boc (N), p-methylbenzyl (S) 15N at amine C16H23NO4S 204523-23-9 Nitrogen metabolism studies via 15N NMR
[3,3-2H2]-L-Cysteine-N-T-BOC, S-P-MEBZ Boc (N), p-methylbenzyl (S) 2H at C3 C16H21D2NO4S N/A Deuterium tracing, kinetic isotope effect studies
N-Acetyl-S-benzyl-L-cysteine Acetyl (N), Benzyl (S) None C12H15NO3S 19542-77-9 Xenobiotic metabolism reference standard
Boc-Cys(Acm)-OH Boc (N), Acetamidomethyl (S) None C10H18N2O4S 20887-95-0 Peptide synthesis (Acm stable under acidic conditions)

Protecting Group Chemistry

  • Boc vs. Acetyl :

    • Boc : Removed under acidic conditions (e.g., trifluoroacetic acid), making it compatible with solid-phase peptide synthesis.
    • Acetyl : Requires harsh basic conditions for cleavage, limiting its utility in multi-step syntheses .
  • Benzyl vs. Trityl vs. Acm: Benzyl (S): Removed via hydrogenolysis (H2/Pd), ideal for orthogonal deprotection strategies. Trityl (S): Enhances solubility in organic solvents but requires stronger acids (e.g., TFA) for removal. Acm (S): Stable under acidic conditions, often used in native chemical ligation .

Research Findings and Practical Considerations

Metabolic Tracing

  • In studies using 13C-labeled glucose or lactate , the 3-13C label in cysteine derivatives enables tracking of sulfur-containing metabolites (e.g., cystine, glutathione) via 13C NMR .
  • Comparison with 4-hydroxy-[3-13C]nonanoate: While nonanoate derivatives trace formate production in β-oxidation, cysteine derivatives focus on antioxidant synthesis and protein turnover .

Cost and Availability

  • Price: L-Cysteine-N-T-BOC, S-Benzyl (3-13C) is typically sold in 0.25 g quantities (e.g., ZCI-CLM-1901-0.25G at ~$500/0.25g), whereas non-isotopic analogs (e.g., N-Boc-S-benzyl-L-cysteinol) cost ~JPY32,000/5g (~$210/5g) .
  • Synthetic Challenges : Isotopic labeling requires specialized precursors, increasing production costs compared to unlabelled compounds .

Preparation Methods

Synthesis of N-Boc-L-Cysteine (Key Intermediate)

The initial step is the preparation of N-Boc-L-cysteine, which serves as the backbone for further modifications.

  • Starting material: L-Cystine
  • Reagents: Di-tert-butyl dicarbonate (BOC2O), NaOH (to adjust pH), ethyl acetate for extraction
  • Conditions: Dissolution of L-cystine in a 9:1 water:tetrahydrofuran mixture, pH adjustment to 10 with 6 M NaOH, dropwise addition of BOC2O, stirring for 24 hours at room temperature.
  • Work-up: Acidification to pH 2 with 2 N HCl, extraction with ethyl acetate, washing with acidic water and brine, drying over sodium sulfate, filtration, and concentration under reduced pressure.
  • Yield: Approximately 98%
  • Characterization: 1H NMR and 13C NMR confirm the structure and purity.

This step ensures selective protection of the amino group as the BOC derivative while maintaining the disulfide linkage intact.

Reduction to N-Boc-L-Cysteine

  • Starting material: N-Boc-L-Cystine
  • Reagents: Triphenylphosphine (PPh3)
  • Conditions: Stirring in THF:water (10:1) at room temperature overnight.
  • Work-up: Evaporation of THF, basification to pH 10, extraction with ethyl acetate to remove excess PPh3 and triphenylphosphine oxide, acidification to pH 2 to precipitate N-Boc-L-cysteine, extraction, washing, drying, and concentration.
  • Yield: Approximately 97%
  • Characterization: 1H NMR and 13C NMR spectra confirm the formation of N-Boc-L-cysteine with free thiol.

This step cleaves the disulfide bond, yielding the free thiol necessary for subsequent S-benzylation.

S-Benzylation of N-Boc-L-Cysteine (Introduction of S-Benzyl Group)

The thiol group of N-Boc-L-cysteine is benzylated to protect the sulfur:

  • Reagents: Benzyl bromide or benzyl chloride as benzylating agents, base such as sodium hydride or potassium carbonate.
  • Solvent: Anhydrous DMF or similar polar aprotic solvent.
  • Conditions: Stirring at ambient to slightly elevated temperatures under inert atmosphere.
  • Mechanism: Nucleophilic substitution where the thiol attacks the benzyl halide, forming the S-benzyl protected cysteine.
  • Purification: Extraction, washing, and chromatographic purification to isolate pure S-benzyl derivative.

This step is critical to prevent oxidation or unwanted reactions of the thiol during further manipulations.

Incorporation of 13C Label at the 3-Position Carbon

The 13C isotope labeling is typically introduced by using isotopically labeled precursors such as 13C-labeled serine or cysteine in the initial steps or by chemical synthesis involving 13C-labeled reagents.

  • Method: Use of 13C-labeled L-cysteine or 13C-labeled intermediates during the synthesis of N-Boc-L-cysteine.
  • Verification: 13C NMR spectroscopy confirms the presence and position of the 13C label.
  • Note: The 13C label is stable under the protection and benzylation conditions.

This approach ensures site-specific isotopic labeling for precise spectroscopic studies.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Yield (%) Notes
N-Boc Protection of L-Cystine Di-tert-butyl dicarbonate, NaOH (pH 10) H2O:THF (9:1) Room temperature 98 Stir 24 hrs, acidify to pH 2
Reduction to N-Boc-L-Cysteine Triphenylphosphine THF:H2O (10:1) Room temperature 97 Stir overnight
S-Benzylation Benzyl bromide, base (NaH or K2CO3) Anhydrous DMF Ambient to 50 °C 80-90 Nucleophilic substitution
Incorporation of 13C Label 13C-labeled cysteine precursors Varies Varies N/A Confirmed by 13C NMR

Purification and Characterization

  • Purification: Typically involves extraction, washing with acidic and basic aqueous solutions, and chromatographic techniques such as silica gel chromatography or preparative HPLC.
  • Drying: Organic layers are dried over anhydrous sodium sulfate.
  • Characterization:
    • 1H NMR and 13C NMR to confirm chemical structure and isotopic labeling,
    • Mass spectrometry for molecular weight confirmation,
    • Melting point determination for purity assessment,
    • FT-IR spectroscopy for functional group analysis.

Summary of Research Findings

  • The N-Boc protection of L-cystine is highly efficient and yields pure intermediates suitable for further modifications.
  • The reduction step using triphenylphosphine is mild and preserves the BOC group while generating free thiol.
  • S-Benzylation under anhydrous conditions proceeds with high selectivity and yield, protecting the thiol group effectively.
  • Incorporation of 13C isotope is best achieved by using labeled starting materials, ensuring site-specific labeling for NMR applications.
  • The overall synthetic route is robust, scalable, and adaptable to isotopic labeling requirements.

Q & A

Q. What safety protocols are essential when handling this compound in metabolic studies?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood due to potential release of benzyl alcohol or tert-butyl alcohol during deprotection .
  • Waste Disposal : Neutralize acidic cleavage mixtures before disposal to comply with environmental regulations .

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